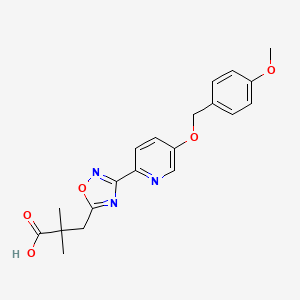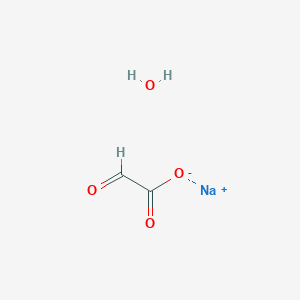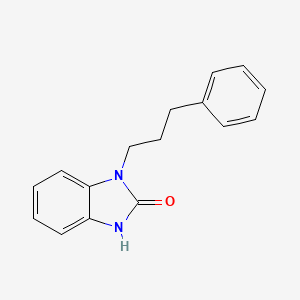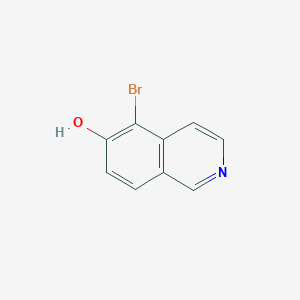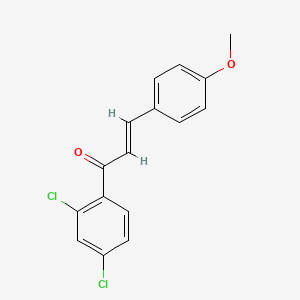
N2,N6-Bis(6-bromopyridin-2-YL)-N2,N6-dimethylpyridine-2,6-diamine
Descripción general
Descripción
N2,N6-Bis(6-bromopyridin-2-YL)-N2,N6-dimethylpyridine-2,6-diamine, also known as BPN-14770, is a small molecule drug that has been studied for its potential therapeutic applications in neurological disorders. In
Aplicaciones Científicas De Investigación
Synthesis and Ligand Properties
N2,N6-Bis(6-bromopyridin-2-YL)-N2,N6-dimethylpyridine-2,6-diamine is a compound that has been explored in the context of organic synthesis and supramolecular chemistry. It serves as a precursor for the synthesis of pyridine-based ligands, which are crucial in the development of complex molecular architectures. For instance, 2,6-Bis(trimethyltin)pyridine, a related compound, is synthesized in high yields and is used for Stille-type coupling procedures to prepare bipyridines and terpyridines, highlighting the versatility of pyridine-based compounds in constructing sophisticated molecular frameworks (Schubert & Eschbaumer, 1999).
Corrosion Inhibition
Pyridine-based Schiff bases, which can be derived from compounds similar to this compound, have been studied for their potential as corrosion inhibitors for metals. These compounds exhibit mixed-type corrosion inhibition behavior and adhere to the metal surface through a Langmuir adsorption isotherm. The effectiveness of these inhibitors is supported by both experimental results and theoretical calculations, demonstrating their potential in protecting metals from corrosion (Dohare, Quraishi, & Obot, 2018).
Ligand Synthesis for Metal Complexes
The synthesis of N2,N2,N6,N6-tetraethyl derivatives of pyridine compounds, through steps including oxidation, amidation, and free-radical substitution, demonstrates the utility of pyridine derivatives in creating ligands for metal complexes. These ligands are significant for the development of novel metal complexes with potential applications in catalysis and materials science (Chen Min-juan, 2010).
Electronic and Photophysical Properties
Pyridine and its derivatives are key in studying electronic and photophysical properties of molecules. By modifying pyridine with various substituents, researchers can tailor these properties for specific applications, such as light-emitting devices, sensors, and photovoltaic cells. The manipulation of electron-donating and electron-withdrawing groups on pyridine rings allows for the control over electronic structures and photophysical behavior of these compounds (Zhao et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been known to exhibit a wide range of pharmacological activities .
Mode of Action
It is synthesized from 6,6′-diamino-2,2′-bipyridine and 2-bromopyridine
Biochemical Pathways
Similar compounds have been known to exhibit diverse types of biological and pharmaceutical activities .
Result of Action
Similar compounds have shown potential biological activities .
Action Environment
The synthesis of this compound involves heating to 80 °c and stirring under argon for three days .
Propiedades
IUPAC Name |
2-N,6-N-bis(6-bromopyridin-2-yl)-2-N,6-N-dimethylpyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2N5/c1-23(14-8-3-6-12(18)20-14)16-10-5-11-17(22-16)24(2)15-9-4-7-13(19)21-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRSEUXKRGTNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)N(C)C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167764 | |
| Record name | N2,N6-Bis(6-bromo-2-pyridinyl)-N2,N6-dimethyl-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918634-17-0 | |
| Record name | N2,N6-Bis(6-bromo-2-pyridinyl)-N2,N6-dimethyl-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918634-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,N6-Bis(6-bromo-2-pyridinyl)-N2,N6-dimethyl-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




